molecular formula C12H19NO4 B13909928 Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid CAS No. 1627973-07-2

Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

Cat. No.: B13909928
CAS No.: 1627973-07-2
M. Wt: 241.28 g/mol
InChI Key: WQJNGLXEWNXGLB-IWSPIJDZSA-N
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Description

Exo-2-tert-butoxycarbonyl-2-azabicyclo[221]heptane-6-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl group

Preparation Methods

The synthesis of exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as norbornene derivatives.

    Reaction Conditions: The key steps involve the introduction of the tert-butoxycarbonyl group and the formation of the bicyclic structure. This is achieved through a series of reactions including cycloaddition and esterification.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can undergo hydrolysis, releasing the active bicyclic structure. This structure can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid can be compared with similar compounds such as:

    Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid: This compound has a similar structure but differs in the spatial arrangement of its atoms.

    Exo-6-Hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester: This compound has a hydroxyl group instead of a carboxylic acid group.

    5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid: This compound contains an oxygen atom in the bicyclic structure.

The uniqueness of exo-2-tert-butoxycarbonyl-2-azabicyclo[22

Properties

CAS No.

1627973-07-2

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1

InChI Key

WQJNGLXEWNXGLB-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]([C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)C(=O)O

Origin of Product

United States

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